molecular formula C9H19NO B1445619 2-Methyl-2-(oxan-2-yl)propan-1-amine CAS No. 1384782-50-6

2-Methyl-2-(oxan-2-yl)propan-1-amine

Cat. No.: B1445619
CAS No.: 1384782-50-6
M. Wt: 157.25 g/mol
InChI Key: COOJVMHRVYJJAH-UHFFFAOYSA-N
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Description

2-Methyl-2-(oxan-2-yl)propan-1-amine is a branched primary amine featuring a tetrahydropyran (oxan-2-yl) substituent. Its molecular formula is C₉H₁₉NO, with a molecular weight of 157.25 g/mol. The hydrochloride derivative (CAS: 1384582-33-5, C₉H₂₀ClNO) is a solid salt, enhancing solubility in polar solvents . This compound is of interest in medicinal chemistry due to its structural versatility, enabling applications in drug discovery and material science.

Properties

IUPAC Name

2-methyl-2-(oxan-2-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-9(2,7-10)8-5-3-4-6-11-8/h8H,3-7,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COOJVMHRVYJJAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CN)C1CCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-(oxan-2-yl)propan-1-amine typically involves the reaction of 2-methylpropan-1-amine with tetrahydropyran. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and specific temperature and pressure conditions to optimize yield and purity.

Industrial Production Methods

Industrial production of 2-Methyl-2-(oxan-2-yl)propan-1-amine may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques ensures consistent quality and high efficiency in production. The compound is often produced in the form of its hydrochloride salt to enhance stability and ease of handling .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-(oxan-2-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

    Reduction: Reduction reactions may yield simpler amine derivatives.

    Substitution: The amine group can participate in substitution reactions, leading to the formation of various substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted amine derivatives .

Scientific Research Applications

2-Methyl-2-(oxan-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Methyl-2-(oxan-2-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues with Oxygen-Containing Rings

  • 2-(2-Methyl-1,3-dioxolan-2-yl)propan-1-amine derivatives
    Example: (R)-N,N-Dibenzyl-2-(2-methyl-1,3-dioxolan-2-yl)propan-1-amine ()

    • Key Differences : Replaces tetrahydropyran with a dioxolane ring.
    • Impact : The dioxolane ring reduces steric bulk compared to tetrahydropyran but may decrease hydrolytic stability. The dibenzyl groups enhance lipophilicity, affecting blood-brain barrier permeability .
    • Synthesis : Prepared via enantioselective CuH-catalyzed hydroamination of alkenes (92% ee) .
  • 3-(Oxan-2-yl)prop-2-en-1-amine ()

    • Key Differences : Features an allylic amine with a tetrahydropyran group.
    • Impact : The conjugated double bond introduces reactivity for Michael additions or polymerizations, expanding utility in material science .

Aromatic and Heteroaromatic Substituted Analogues

  • 2-(3-Trifluoromethylphenyl)propan-1-amine (16d) ()

    • Key Differences : Aromatic substituent (3-CF₃-phenyl) instead of tetrahydropyran.
    • Impact : The electron-withdrawing CF₃ group reduces amine basicity (pKa ~8.5 vs. ~10 for aliphatic amines). Enhanced hydrophobicity improves membrane permeability .
    • Synthesis : LiAlH₄ reduction of nitriles (61% yield) .
  • 2-Methyl-2-(pyridin-4-yl)propan-1-amine ()

    • Key Differences : Pyridyl substituent introduces basic nitrogen.
    • Impact : Facilitates hydrogen bonding with biological targets (e.g., antiviral activity against neurotropic alphaviruses) .
    • Applications : Used in indole-2-carboxamide inhibitors (e.g., compound 27l, 95% purity) .

Steric and Electronic Modifications

  • 2-Methyl-2-(3-methylpyridin-2-yl)propan-1-amine () Key Differences: Methyl-pyridine substituent vs. tetrahydropyran. Impact: The pyridine’s aromaticity enables π-π stacking in protein binding. Molecular Weight: 164.25 g/mol (vs. 157.25 for the target compound) .

Comparative Data Table

Compound Name Substituent Molecular Weight (g/mol) Key Properties Applications
2-Methyl-2-(oxan-2-yl)propan-1-amine Tetrahydropyran 157.25 High polarity, hydrochloride salt form Drug discovery, material science
2-(3-CF₃-phenyl)propan-1-amine (16d) 3-Trifluoromethylphenyl 204.09 (free base) Hydrophobic, electron-withdrawing Calcium channel inhibitors
2-Methyl-2-(pyridin-4-yl)propan-1-amine Pyridin-4-yl 164.25 Basic nitrogen, hydrogen bonding Antiviral agents
(R)-N,N-Dibenzyl-2-(dioxolan-2-yl)propan-1-amine Dioxolane, dibenzyl 315.42 High lipophilicity, enantioselective Chiral intermediates

Biological Activity

2-Methyl-2-(oxan-2-yl)propan-1-amine, also known as a derivative of oxane, is a compound of increasing interest in biological research due to its potential therapeutic applications and interactions with various biomolecules. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula : C8_8H17_{17}NO
Molecular Weight : Approximately 143.23 g/mol
Structure : The compound features a branched alkyl chain with an oxane ring, contributing to its unique reactivity and interaction profiles.

The biological activity of 2-Methyl-2-(oxan-2-yl)propan-1-amine is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The amine group in the structure enables it to form hydrogen bonds and electrostatic interactions, which can modulate the activity of these targets. The exact pathways involved depend on the specific application context:

  • Receptor Binding : The compound may act as a ligand for various receptors, influencing signaling pathways.
  • Enzyme Modulation : It can inhibit or activate enzymes involved in metabolic processes.

Biological Activities

Preliminary studies have indicated several biological activities associated with 2-Methyl-2-(oxan-2-yl)propan-1-amine:

  • Neuroprotective Effects : Potential applications in neurodegenerative diseases have been suggested based on similar compounds showing protective effects against neuronal damage.
  • Antidepressant Properties : There are indications that this compound may exhibit antidepressant-like effects, similar to other amine-based compounds.
  • Antitumor Activity : Research is ongoing to explore its potential as an antitumor agent through modulation of cancer-related pathways.

Comparison of Biological Activities

Activity Type Description Reference
NeuroprotectiveProtects neurons from damage; potential in Alzheimer’s therapy
AntidepressantSimilar effects to known antidepressants
AntitumorModulates pathways involved in tumor growth
Target Interaction Type Effect
ReceptorsLigand bindingModulation of signaling
EnzymesInhibition/activationAltered metabolic processes

Case Studies

  • Neuroprotective Study : A study investigated the neuroprotective effects of 2-Methyl-2-(oxan-2-yl)propan-1-amine in vitro using neuronal cell cultures exposed to oxidative stress. Results indicated significant protection against cell death compared to control groups, suggesting its potential for treating neurodegenerative conditions.
  • Antidepressant Activity : In behavioral assays, compounds structurally similar to 2-Methyl-2-(oxan-2-yl)propan-1-amine demonstrated significant antidepressant-like effects in rodent models, leading researchers to hypothesize that this compound may share similar mechanisms.
  • Antitumor Research : Preliminary data from cancer cell line studies indicate that 2-Methyl-2-(oxan-2-yl)propan-1-amine may inhibit tumor growth through modulation of specific pathways involved in cell proliferation and apoptosis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-2-(oxan-2-yl)propan-1-amine
Reactant of Route 2
2-Methyl-2-(oxan-2-yl)propan-1-amine

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